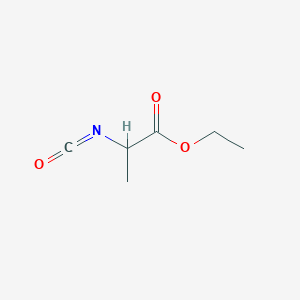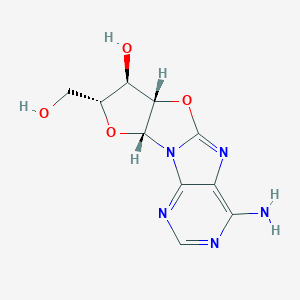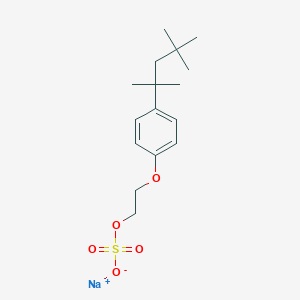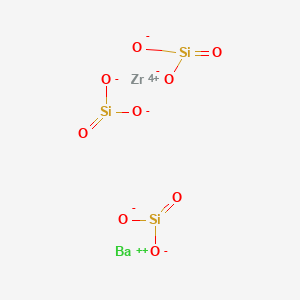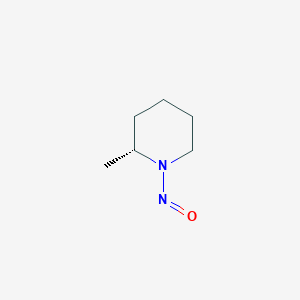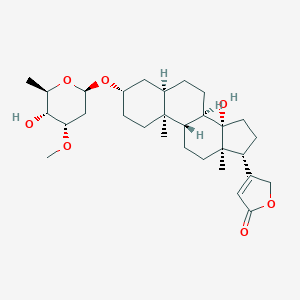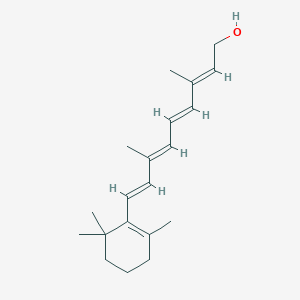
1,11-Dihydroxy-3,6,9-trithiaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1,11-Dihydroxy-3,6,9-trithiaundecane often involves complex organic synthesis routes, incorporating the introduction of sulfur atoms into organic frameworks. For example, the synthesis of Ni(1,4,8,11-tetrathiaundecane) presents a method for incorporating sulfur atoms into a carbon chain, showcasing the intricacies involved in synthesizing sulfur-containing compounds (Yamamura et al., 1990).
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is crucial for understanding their chemical behavior. The study of Ni(1,4,8,11-tetrathiaundecane) highlights the structural aspects of such compounds, revealing a square planar NiS2S−2 geometry studied through X-ray crystallography (Yamamura et al., 1990). This emphasizes the importance of sulfur atoms in defining the geometric configuration of the molecule.
科学的研究の応用
Copper(II) Complexes with Open-Chain Thioether Ligands
Research by Lucas et al. (2011) explored the synthesis of copper(II) complexes derived from ligands including 1,11-bis(salicylaldimine)-3,6,9-trithiaundecane. These complexes were characterized through single crystal X-ray structural studies and variable temperature magnetic susceptibility studies, highlighting their potential in studying magneto-structural properties of copper(II) species with unique coordination spheres (Lucas et al., 2011).
Spectroscopic and Redox Behavior of Copper(II) Complexes
Another study by Pavlishchuk & Addison (1993) focused on the synthesis, spectroscopic, and redox behavior of copper(II) complexes with quinquedentate thiaaza ligands, including 1,11-diamino-3,6,9-trithiaundecane. This research revealed insights into the coordination geometry and redox characteristics of these complexes, providing valuable data for the development of novel copper-based materials (Pavlishchuk & Addison, 1993).
Synthesis and Structural Analysis of Bivalent Metal Complexes
Drew, Rice, and Richards (1981) conducted a study on the bivalent metal complexes of 1,11-diamino-3,6,9-trithiaundecane with nickel(II) and copper(II) bromides. This research provided detailed insights into the coordination chemistry and crystal structures of these complexes, contributing to the understanding of metal-ligand interactions in similar systems (Drew et al., 1981).
Hydrophilic Mesocyclic Trithioethers Synthesis
Setzer et al. (1998) reported on the synthesis of functionalized mesocyclic trithioethers, including derivatives similar to 1,11-dihydroxy-3,6,9-trithiaundecane. Their work focused on the creation of hydrophilic trithioether compounds, which were analyzed using single-crystal X-ray structure determination. These compounds hold potential for various applications in coordination chemistry and materials science (Setzer et al., 1998).
特性
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIKHZFVOUXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCSCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436685 |
Source


|
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dihydroxy-3,6,9-trithiaundecane | |
CAS RN |
14440-77-8 |
Source


|
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]sulfanyl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


